molecular formula C6H11NO4 B13464086 Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)

Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)

Cat. No.: B13464086
M. Wt: 161.16 g/mol
InChI Key: UVXPEBUDYTWIPG-SCSAIBSYSA-N
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Description

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

methyl 2-[[(2R)-2-hydroxypropanoyl]amino]acetate

InChI

InChI=1S/C6H11NO4/c1-4(8)6(10)7-3-5(9)11-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m1/s1

InChI Key

UVXPEBUDYTWIPG-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)OC)O

Canonical SMILES

CC(C(=O)NCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the ester group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Glycine and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies of amino acid metabolism and protein synthesis.

    Medicine: As a potential therapeutic agent due to its structural similarity to glycine.

    Industry: In the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glycine, which is an important neurotransmitter and a building block for proteins. The compound may also interact with enzymes involved in amino acid metabolism, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Glycine Esters with Varied Acyl Groups

(a) Glycine, N-(2-oxopropylidene)-, methyl ester (CAS 112383-77-4)
  • Formula: C₆H₉NO₃
  • Molar Mass : 143.14 g/mol
  • Key Differences :
    • Lacks the hydroxyl group on the propionyl chain.
    • Contains a ketone (oxopropylidene) instead of a hydroxy-ketone group.
  • Implications : Reduced polarity compared to the target compound, leading to lower solubility in aqueous media. The absence of stereochemistry (R-configuration) may limit its use in enantioselective synthesis .
(b) Glycine, N-(mercaptoacetyl)-, methyl ester (CAS 154150-10-4)
  • Formula: C₅H₉NO₃S
  • Molar Mass : 163.19 g/mol
  • Key Differences :
    • Replaces the hydroxypropionyl group with a mercaptoacetyl (-SCH₂CO-) substituent.
  • Implications: The thiol group enhances nucleophilicity, making it reactive in disulfide bond formation. Potential applications in chelating agents or protease inhibitors .

Complex Glycine Derivatives in Agrochemicals

(a) Diethatyl-ethyl (CAS 38727-55-8)
  • Use : Herbicide
  • Structure : N-(Chloroacetyl)-N-(2,6-diethylphenyl)glycine ethyl ester.
  • Key Differences : Bulky diethylphenyl group and chloroacetyl substitution.
  • Implications : Enhanced lipid solubility for herbicidal activity, targeting plant acetolactate synthase. The target compound’s hydroxyl group would likely reduce agrochemical efficacy due to higher hydrophilicity .
(b) Bensulfuron Methyl Ester (CAS 83055-99-6)
  • Use : Herbicide
  • Formula : C₁₆H₁₈N₄O₇S
  • Key Differences : Contains a sulfonylurea bridge and pyrimidine ring.
  • Implications: The sulfonylurea group enables inhibition of plant amino acid biosynthesis, a mechanism absent in the target compound .

Pharmaceutical-Relevant Derivatives

(a) N-(Trifluoroacetyl-L-cysteinyl)-glycine methyl ester
  • Structure : Incorporates a trifluoroacetyl-protected cysteine residue.
  • Key Differences : Trifluoroacetyl group increases metabolic stability but reduces aqueous solubility. The cysteine thiol enables disulfide bridging in peptide synthesis .
(b) Glycine, N-[N-(D-phenylalanyl)]-, methyl ester (CAS 169453-01-4)
  • Formula : C₁₈H₂₄N₂O₄
  • Molar Mass : 332.39 g/mol
  • Key Differences : Aromatic phenylalanyl substituent adds steric bulk.
  • Implications : Enhanced binding to hydrophobic enzyme pockets, relevant in protease inhibitor design .

Stereochemical and Functional Group Comparisons

Compound Key Functional Groups Polarity Applications
Target Compound (CAS 429677-97-4) Hydroxypropionyl, methyl ester Moderate Pharma intermediates, chiral synthesis
CAS 112383-77-4 Oxopropylidene, methyl ester Low Organic synthesis
CAS 154150-10-4 Mercaptoacetyl, methyl ester Moderate Chelation, redox chemistry
Bensulfuron Methyl Ester Sulfonylurea, pyrimidine Low Herbicide

Research Findings and Trends

  • Stereochemical Impact : The (2R)-hydroxy configuration in the target compound is critical for interactions with biological targets (e.g., enzymes), as seen in chiral drug precursors .
  • Solubility-Potency Trade-off : Hydrophilic groups (e.g., -OH) improve solubility but may reduce membrane permeability, whereas hydrophobic groups (e.g., phenylalanyl) enhance binding but limit bioavailability .
  • Agrochemical vs. Pharma Design : Agrochemical derivatives prioritize lipid solubility and stability, while pharmaceutical analogs balance solubility, stereochemistry, and metabolic stability .

Biological Activity

Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is a derivative of glycine, an amino acid known for its role in protein synthesis and neurotransmission. The compound features a hydroxyl group and a methyl ester functional group, which may influence its solubility and bioactivity.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Notably, it has been studied for its potential effects on:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling. The compound may modulate GPCR activity, influencing processes such as neurotransmission and immune responses .
  • Enzyme Inhibition : Glycine derivatives have been shown to inhibit specific enzymes related to metabolic pathways. For instance, studies indicate potential inhibition of peptide deformylase, which is crucial in protein maturation .

Antioxidant Activity

Research indicates that glycine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is significant in preventing cellular damage associated with various diseases.

Neuroprotective Effects

Studies have suggested that glycine derivatives may provide neuroprotective benefits by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells. This could have implications for treating neurodegenerative diseases.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the modulation of inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Study 1: Neuroprotective Effects in Rodent Models

A study investigated the neuroprotective effects of glycine derivatives in rodent models of ischemic stroke. Results demonstrated that treatment with the compound significantly reduced neuronal death and improved functional recovery post-stroke .

Study 2: Antioxidant Activity Assessment

In vitro assays evaluated the antioxidant capacity of glycine derivatives, revealing that they effectively scavenged free radicals and reduced lipid peroxidation levels. These findings suggest potential applications in age-related diseases where oxidative stress is a factor .

Data Table: Summary of Biological Activities

Activity Mechanism Study Reference
AntioxidantFree radical scavenging
NeuroprotectiveModulation of neurotransmitter release
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionInhibition of peptide deformylase

Q & A

Q. What are the recommended synthetic routes for preparing Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) with high enantiomeric purity?

  • Methodological Answer : Synthesis involves (1) protection of the hydroxy group in the (2R)-2-hydroxy-1-oxopropyl substituent using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions, (2) coupling the protected substituent to glycine via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt), and (3) esterification of the glycine carboxylic acid with methanol under acidic or enzymatic conditions. Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliary-mediated reactions, are critical for achieving high enantiomeric purity .

Q. How can researchers confirm the structural identity and stereochemical configuration of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify the methyl ester (δ ~3.6–3.8 ppm for OCH3) and hydroxy group (δ ~1.5–2.5 ppm for OH, if unprotected). Chiral HPLC or polarimetry is essential to confirm the (2R) configuration. High-resolution mass spectrometry (HRMS) validates the molecular formula (C6H11NO4), while X-ray crystallography resolves absolute stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. What experimental strategies are effective in assessing the hydrolytic stability of the methyl ester and hydroxy groups under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 1–10) at 37°C, monitoring degradation via reverse-phase HPLC . Compare hydrolysis rates of the methyl ester (susceptible to basic conditions) and hydroxy group (acid-sensitive). Use deuterated solvents in NMR to track real-time structural changes. For quantitative analysis, employ LC-MS/MS to identify hydrolytic byproducts like glycine and 2-hydroxypropanoic acid .

Q. How can conflicting data regarding the compound’s bioactivity in different assay systems (e.g., enzyme inhibition vs. cellular assays) be systematically resolved?

  • Methodological Answer : (1) Validate compound purity using HPLC and elemental analysis to rule out degradation artifacts. (2) Perform dose-response curves across multiple assay formats (e.g., cell-free enzyme assays vs. cell-based systems) to assess permeability and off-target effects. (3) Use isotopic labeling (e.g., 13C/3H) to track metabolic stability and cellular uptake. Reference bioassay designs from studies on structurally related glycine esters .

Q. What advanced computational methods are suitable for modeling the compound’s conformational dynamics and interactions with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) can predict conformational flexibility of the hydroxy-oxopropyl side chain. Docking studies (AutoDock Vina, Schrödinger) identify potential binding modes with enzymes like serine hydrolases. Quantum mechanical calculations (Gaussian, ORCA) elucidate electronic properties of the ester and hydroxy groups for structure-activity relationship (SAR) optimization .

Critical Considerations for Researchers

  • Stereochemical Integrity : The (2R) configuration is prone to racemization under basic conditions. Use mild coupling reagents (e.g., DCC/DMAP) during synthesis .
  • Stability in Biological Matrices : Pre-formulate the compound with cyclodextrins or liposomes to enhance stability in cellular assays .
  • Data Reproducibility : Cross-validate results using orthogonal analytical methods (e.g., NMR + HRMS) to address discrepancies in structural assignments .

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